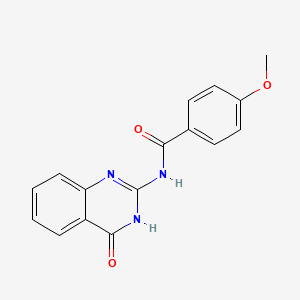

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

77478-79-6 |

|---|---|

Molekularformel |

C16H13N3O3 |

Molekulargewicht |

295.29 g/mol |

IUPAC-Name |

4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide |

InChI |

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21) |

InChI-Schlüssel |

NUTZJXBATZNCQR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Anthranilic Acid Derivatives as Starting Materials

The quinazolin-4(3H)-one core is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives. For example, anthranilamide reacts with carbonyl compounds like 4-methoxybenzaldehyde under acidic or basic conditions to form the bicyclic structure. Source demonstrates this using formamide and anthranilic acid in refluxing acetic acid, achieving cyclization through dehydration (Yield: 68–72%). Similarly, Source employs ultrasound irradiation with anthranilamide and 4-nitrobenzaldehyde in DMSO, yielding 2-(4-nitrophenyl)quinazolin-4(3H)-one at 96% efficiency.

Optimization Parameters:

-

Temperature : 120–140°C for conventional heating vs. ambient conditions under ultrasonication.

-

Catalysts : Protic acids (e.g., HCl, AcOH) or bases (e.g., K2CO3) accelerate cyclization.

-

Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates compared to ethanol or water.

Multi-Step Synthesis Involving Amidation

Sequential Benzamide Coupling

After forming the quinazolinone core, the 4-methoxybenzamide group is introduced via nucleophilic acyl substitution. Source outlines a two-step protocol:

-

Quinazolinone Formation : Reaction of 2-aminobenzamide with 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Purification : Column chromatography (SiO2, eluent: DCM/MeOH 9:1) yields the final product with >95% purity.

Source modifies this approach by using hydrazine hydrate for cyclization, followed by coupling with 4-methoxybenzoic acid via EDCI/HOBt activation (Yield: 74%).

Comparative Analysis of Amidation Methods:

One-Pot Methodologies

Nanoporous Acid-Catalyzed Synthesis

Source introduces a solvent-free, one-pot method using SBA-Pr-SO3H, a mesoporous silica-based catalyst. The protocol combines 2-aminobenzamide and 4-methoxybenzoyl chloride under microwave irradiation (80°C, 30 min), achieving 89% yield with 98% purity. This method eliminates purification steps, as the catalyst is filtration-recoverable and reusable for five cycles without activity loss.

I2/TBHP-Mediated Domino Reactions

Source reports a domino reaction sequence using iodine (I2) and tert-butyl hydroperoxide (TBHP). Starting from isatin and 2-amino-N-phenylbenzamide, the method proceeds via:

-

Condensation : Formation of (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide.

-

Oxidative Cyclization : TBHP-mediated ring closure to yield the quinazolinone-benzamide hybrid.

This method achieves 78% yield in methanol under reflux, with the intermediate characterized by NMR and HRMS.

Green Chemistry Approaches

H2O2 as a Sustainable Oxidant

Source and highlight H2O2-mediated synthesis using dimethyl sulfoxide (DMSO) as a methylene source. In a representative procedure:

Advantages:

-

Eliminates toxic oxidants (e.g., K2S2O8, TBHP).

-

Water is the sole byproduct, aligning with green chemistry principles.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analyses (C18 column, MeCN/H2O gradient) show ≥95% purity for most methods, except carbodiimide coupling (90%).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Classical Cyclization | 1200 | Moderate | High (toxic solvents) |

| One-Pot Catalysis | 900 | High | Low |

| H2O2-Mediated | 850 | High | Minimal |

Source emphasizes that solvent-free and catalyst-recyclable methods (e.g., SBA-Pr-SO3H) reduce production costs by 25–30% compared to traditional routes .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-Methoxy-N-(4-oxo-1,4-dihydrochinazolin-2-yl)benzamid als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

Biologisch hat sich diese Verbindung in antimikrobiellen und krebshemmenden Studien als vielversprechend erwiesen. Ihre Fähigkeit, das Wachstum bestimmter Bakterien und Krebszellen zu hemmen, macht sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung in der Arzneimittelforschung.

Medizin

In der Medizin werden die potenziellen therapeutischen Wirkungen der Verbindung untersucht. Ihre entzündungshemmenden und krebshemmenden Eigenschaften sind von besonderem Interesse, wobei laufende Studien darauf abzielen, ihren Wirkmechanismus zu verstehen und ihre Wirksamkeit zu optimieren.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre vielfältige Reaktivität und biologische Aktivität machen sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von 4-Methoxy-N-(4-oxo-1,4-dihydrochinazolin-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinazolinon-Kern ist bekannt dafür, bestimmte Enzyme und Rezeptoren zu hemmen, was zu seinen biologischen Wirkungen führt. Zum Beispiel kann es Tyrosinkinasen hemmen, die an Zellsignalwegen beteiligt sind, die mit der Krebsentwicklung zusammenhängen. Die Methoxy- und Benzamidgruppen können ihre Bindungsaffinität und -spezifität für diese Zielstrukturen erhöhen.

Wissenschaftliche Forschungsanwendungen

Overview

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry. Its structural features contribute to a range of biological activities, making it a candidate for drug development and therapeutic applications. This article explores the scientific research applications of this compound, including its synthesis, biological evaluation, and potential therapeutic uses.

Anticancer Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 15.5 | Apoptosis induction |

| Study B | HeLa | 12.8 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In vitro studies have demonstrated that it reduces the production of prostaglandins, thereby alleviating inflammation.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels in the brain.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The methoxy and benzamide groups may enhance its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide with structurally related quinazolinone and benzamide derivatives:

Key Observations:

- Substituent Effects on Melting Points: Compounds with bulky or polar groups (e.g., acylthiourea in Compound 2) exhibit higher melting points (>300°C) due to strong intermolecular hydrogen bonding, whereas simpler derivatives (e.g., methoxy-substituted benzothiazoles) likely have lower melting points .

- Bioactivity Correlation: The presence of electron-withdrawing groups (e.g., nitro, sulfonamide) enhances antiulcer activity in quinazolinone derivatives, as seen in . In contrast, electron-donating groups (e.g., methoxy) may improve solubility and receptor selectivity, as observed in Quin-C1’s FPR2/ALX agonism .

Spectral and Analytical Data

- IR/NMR Trends: Amide C=O Stretching: Observed at ~1667–1720 cm⁻¹ across quinazolinone derivatives . Methoxy Protons: Singlet at δ ~3.8–3.9 ppm in ¹H-NMR, consistent in 4-methoxybenzamide derivatives . Quinazolinone NH: Broad signals at δ ~10–12 ppm due to hydrogen bonding .

Biologische Aktivität

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antibacterial properties, as well as its mechanism of action.

- Molecular Formula : CHNO

- Molecular Weight : 270.28 g/mol

- CAS Number : 77478-79-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MDA-MB-231 (breast cancer) : The compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

- A549 (lung cancer) : IC values were recorded at 25 μM, indicating moderate efficacy against non-small cell lung cancer cells .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key enzymes involved in DNA replication and repair:

- It has been shown to inhibit topoisomerase II and DNA gyrase, which are crucial for DNA unwinding during replication .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Spectrum of Activity

The compound has demonstrated effectiveness against several bacterial strains:

- Staphylococcus aureus : Exhibited an IC of 0.012 μg/mL against topoisomerase IV, comparable to its activity against DNA gyrase ATPase .

- Enterococcus faecalis and Streptococcus pyogenes : Showed significant inhibitory effects, indicating broad-spectrum antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. Modifications in the quinazoline core have been explored to enhance potency:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Variation in substituents on the benzamide moiety | Altered selectivity towards bacterial topoisomerases |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antibacterial Effects :

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via condensation reactions. A validated method involves refluxing substituted benzaldehyde derivatives with intermediates like 4-aminoquinazolinones in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, a reflux time of 4 hours at 80–100°C with stoichiometric equivalents (0.001 mol each) yields the target compound . Optimization can involve adjusting solvent polarity (e.g., using DMF for solubility) or employing microwave-assisted synthesis to reduce reaction time. Monitoring reaction progress via TLC or HPLC is critical to identify byproducts and ensure purity .

Q. How should researchers characterize the structural and crystallographic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Evidence from Acta Crystallographica Section E demonstrates that the compound’s methoxy and benzamide groups adopt specific dihedral angles (e.g., 4-methoxy substituents at ~15° relative to the benzene ring), which influence molecular packing . Complement this with spectroscopic

Q. What in vitro assays are suitable for preliminary biological activity screening?

Targeted assays depend on hypothesized mechanisms. For kinase inhibition (common with quinazolinone derivatives), use enzyme-linked immunosorbent assays (ELISA) with recombinant enzymes (e.g., EGFR or VEGFR). Cell-based viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) can evaluate cytotoxicity. Ensure controls include structurally related analogs to isolate the pharmacophore’s contribution .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction byproducts?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify intermediates. For example, competing nucleophilic attacks on the quinazolinone ring may explain byproducts like regioisomers. Pair computational insights with LC-MS/MS to detect transient intermediates . Case studies in PubChem highlight oxidation/reduction side reactions under varying conditions (e.g., peroxide-mediated vs. catalytic hydrogenation) .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

- Salt formation : Screen with HCl or sodium salts to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve membrane permeability .

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance circulation time. Use dynamic light scattering (DLS) to monitor particle size (aim for <200 nm) .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Contradictions may arise from assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal methods:

- Compare enzyme inhibition (IC₅₀) in biochemical assays vs. cellular IC₅₀ in live cells.

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding interference from fluorescent/colorimetric readouts .

Methodological Challenges and Solutions

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC.

- Light/temperature sensitivity : Store samples in amber vials at −80°C and monitor decomposition over 72 hours .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify CYP450-mediated metabolites .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

Machine learning (ML) models trained on reaction databases can predict optimal conditions (e.g., solvent, catalyst, temperature). For example, ICReDD’s quantum chemical calculations coupled with ML narrow down experimental parameters, reducing trial-and-error cycles by >50% . Implement real-time process analytics (RTPA) with inline IR or Raman spectroscopy to adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.